molecular formula C3H4FNO B14240750 (4R)-4-Fluoroazetidin-2-one CAS No. 594865-97-1

(4R)-4-Fluoroazetidin-2-one

Cat. No.: B14240750
CAS No.: 594865-97-1
M. Wt: 89.07 g/mol
InChI Key: RFGZYLNEARMOGP-REOHCLBHSA-N
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Description

(4R)-4-Fluoroazetidin-2-one is a fluorinated azetidinone derivative Azetidinones, also known as β-lactams, are four-membered lactam rings that are significant in medicinal chemistry due to their presence in various bioactive compounds, including antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Fluoroazetidin-2-one typically involves the fluorination of azetidinone precursors. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions: (4R)-4-Fluoroazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

(4R)-4-Fluoroazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to its β-lactam structure.

    Medicine: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R)-4-Fluoroazetidin-2-one involves its interaction with biological targets, primarily enzymes. The β-lactam ring can inhibit the activity of enzymes such as transpeptidases, which are crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death. The fluorine atom enhances the compound’s stability and binding affinity to the target enzyme.

Comparison with Similar Compounds

    Penicillin: A well-known β-lactam antibiotic with a similar core structure but different substituents.

    Cephalosporin: Another class of β-lactam antibiotics with a six-membered dihydrothiazine ring fused to the β-lactam ring.

    Carbapenem: A β-lactam antibiotic with a broad spectrum of activity and resistance to β-lactamase enzymes.

Uniqueness: (4R)-4-Fluoroazetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and binding affinity to target enzymes, making it a valuable scaffold for drug development.

Properties

CAS No.

594865-97-1

Molecular Formula

C3H4FNO

Molecular Weight

89.07 g/mol

IUPAC Name

(4R)-4-fluoroazetidin-2-one

InChI

InChI=1S/C3H4FNO/c4-2-1-3(6)5-2/h2H,1H2,(H,5,6)/t2-/m0/s1

InChI Key

RFGZYLNEARMOGP-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](NC1=O)F

Canonical SMILES

C1C(NC1=O)F

Origin of Product

United States

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